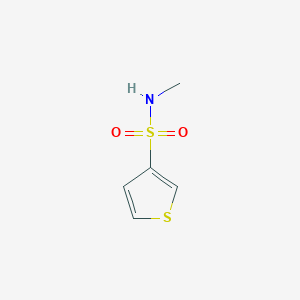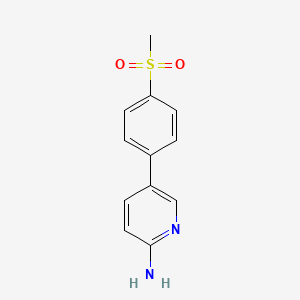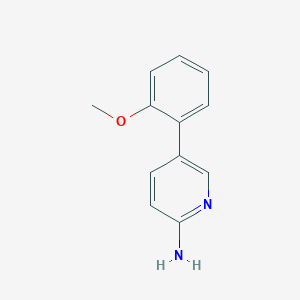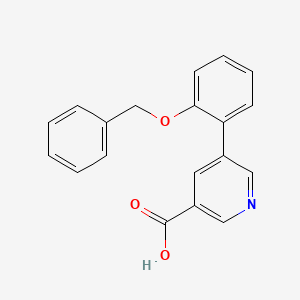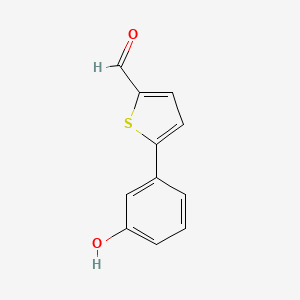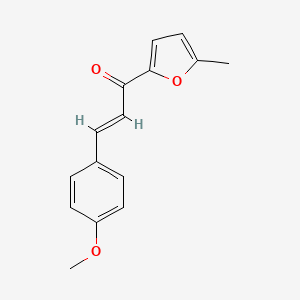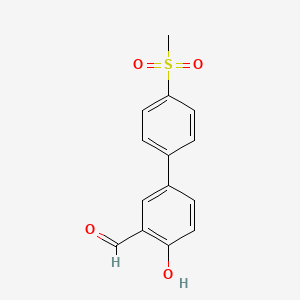
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, is a chemically synthesized compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of applications in biomedical research, including synthesis of other compounds, drug delivery, and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, is not well understood. However, it is believed that the compound binds to certain proteins in the cell, which results in the inhibition of certain enzyme activities. In addition, the compound has been shown to interact with other molecules, such as DNA, RNA, and lipids, which may affect the structure and function of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, are not well understood. However, it has been shown to inhibit certain enzymes, which can affect the metabolism of cells. In addition, the compound has been shown to interact with other molecules, such as DNA, RNA, and lipids, which may affect the structure and function of the cell.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which allows for precise control over the concentration of the compound used in experiments. In addition, the compound is relatively inexpensive and easy to obtain. However, the compound is relatively unstable and can decompose in the presence of light or heat.
Orientations Futures
The potential future directions for 2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, are numerous. Further research could focus on developing methods to increase the stability of the compound, as well as exploring its potential applications in drug delivery and enzyme inhibition. In addition, further research could be conducted on the biochemical and physiological effects of the compound, as well as exploring its potential interactions with other molecules. Finally, further research could be conducted on the potential uses of the compound in the synthesis of other compounds, such as drugs, dyes, and polymers.
Méthodes De Synthèse
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, can be synthesized using a variety of methods depending on the desired purity and yield. One of the most common methods is a three-step process involving the reaction of 4-methylsulfonylphenol with formaldehyde in the presence of a base such as potassium carbonate, followed by the reaction of the resulting product with sodium borohydride, and finally the addition of hydrochloric acid to the reaction mixture. This method yields a product with 95% purity.
Applications De Recherche Scientifique
2-Formyl-4-(4-methylsulfonylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, as a drug delivery agent, and as an enzyme inhibitor. In addition, it has been used in the synthesis of a variety of other compounds, including drugs, dyes, and polymers.
Propriétés
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEROGDHKVWLMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602525 |
Source


|
| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(4-methylsulfonylphenyl)phenol | |
CAS RN |
893741-31-6 |
Source


|
| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





